molecular formula C7H6ClNO2 B1317012 Methyl 5-chloronicotinate CAS No. 51269-81-9

Methyl 5-chloronicotinate

Cat. No. B1317012
CAS RN: 51269-81-9
M. Wt: 171.58 g/mol
InChI Key: TVUWLLCWQGXPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloronicotinate is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 . Its IUPAC name is methyl 5-chloronicotinate . It is a solid substance and is typically stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for Methyl 5-chloronicotinate is 1S/C7H6ClNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

Methyl 5-chloronicotinate has a density of 1.3±0.1 g/cm3, a boiling point of 230.4±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 41.0±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 132.5±3.0 cm3 .

Scientific Research Applications

1. Corrosion Inhibition Studies

A study by Aramaki et al. (1991) investigated the inhibition mechanisms of benzotriazole and its derivatives, including 5-methyl and 5-chloro derivatives, for copper corrosion in sulphate solutions. The research found that these compounds formed protective films on the copper surface, especially at high pH values and noble potential, showcasing their potential in corrosion inhibition applications (Aramaki et al., 1991).

2. Atmospheric Chemistry and Environmental Impact

Lovelock's study in 1977 explored the use of methyl chloroform (including variants like methyl 5-chloronicotinate) as a general solvent and its presence in the atmosphere. This research is significant in understanding the environmental impact and atmospheric chemistry of such compounds (Lovelock, 1977).

Safety And Hazards

Methyl 5-chloronicotinate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUWLLCWQGXPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572627
Record name Methyl 5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloronicotinate

CAS RN

51269-81-9
Record name Methyl 5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-nicotinic acid (20.0 g, 127 mmol, purchased from Matrix Scientific, Columbia, S.C., USA) in methanol (200 mL) at 0° C. was added thionyl chloride (18.6 mL, 255 mmol). The reaction mixture was refluxed for 4 hours. After cooling to room temperature the mixture was diluted with saturated aqueous sodium bicarbonate, extracted with AcOEt (3×300 mL), dried over sodium sulfate, filtered and concentrated under reduced pressure to afford crude 5-chloro-nicotinic acid methyl ester (17.2 g, 79%). 1H NMR (400 MHz, CDCl3) δ ppm 9.10 (d, J=1.4 Hz, 1 H), 8.75 (d, J=2.3 Hz, 1 H), 8.29 (d, J=2.0 Hz, 1H), 3.98 (s, 3 H). MS m/z 171.8
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Chloronicotinic acid (200 mg, 1.269 mmol) was refluxed overnight in the presence of concentrated sulfuric acid (8.20 mg, 0.063 mmol) in methanol (8 mL) at 70° C. The reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and the compound was purified by column chromatography affording the title compound (120 mg). 1H NMR (400 MHz, CDCl3): δ 9.07 (d, 1H, J=1.6 Hz), 8.72 (d, 1H, J=2.0 Hz), 8.26 (m, 1H), 3.95 (s, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
8.2 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloronicotinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloronicotinate
Reactant of Route 3
Methyl 5-chloronicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 5-chloronicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 5-chloronicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 5-chloronicotinate

Citations

For This Compound
4
Citations
V Sorna, ER Theisen, B Stephens… - Journal of medicinal …, 2013 - ACS Publications
… Hydrazine (17.93 mg, 0.560 mmol) was added to the methyl 5-chloronicotinate 39 (80 mg, 0.466 mmol) in methanol at 70 C overnight. Reaction was monitored by TLC. After completion …
Number of citations: 193 pubs.acs.org
J Zhang, C Huitema, C Niu, J Yin, MNG James… - Bioorganic …, 2008 - Elsevier
… Then treating the free amine of 15 with sodium nitrite under acidic conditions, followed by the addition of copper (I) chloride and copper (II) chloride yields the methyl 5-chloronicotinate (…
Number of citations: 41 www.sciencedirect.com
DD Micucci - 1948 - search.proquest.com
… Several recrystallizations from petroleum ether (bp, 30—60®) gave a fairly pure product, m, 83— 85*̂ (Methyl 5-chloronicotinate is reported to melt 88-89®) amounting to 5 g. (30% of …
Number of citations: 2 search.proquest.com
J Zhang - 2007 - era.library.ualberta.ca
Seven classes of compounds have been designed, synthesized and evaluated as potential SARS-CoV 3CLpro inhibitors. The cyclic peptidyl keto-glutamine (S)-2-((25, 3S)-2-((Sl)-2-…
Number of citations: 1 era.library.ualberta.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.